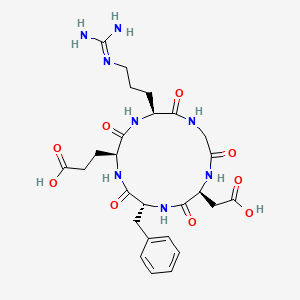
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is a cyclic peptide that contains the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and glutamic acid. This compound is part of the RGD peptide family, which is known for its ability to bind to integrins, a type of cell surface receptor. Integrins play a crucial role in cell adhesion, signaling, and migration, making RGD peptides valuable in various biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Cyclization: After the linear peptide is synthesized, it is cyclized to form the cyclic structure.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures.
化学反应分析
Types of Reactions
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学研究应用
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling through integrin binding.
Medicine: Explored for its potential in drug delivery systems, cancer therapy, and tissue engineering. It can target integrins on tumor cells, inhibiting their growth and metastasis.
Industry: Utilized in the development of biomaterials and coatings that promote cell adhesion and growth.
作用机制
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) exerts its effects primarily through binding to integrins, particularly the αvβ3 and αvβ5 integrins. This binding disrupts cell-matrix interactions, leading to changes in cell adhesion, migration, and signaling pathways. The peptide can inhibit angiogenesis (formation of new blood vessels) and induce apoptosis (programmed cell death) in certain cell types, making it a valuable tool in cancer research.
相似化合物的比较
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic RGD peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Phe-Cys): Known for its high affinity to αvβ3 integrin and used in tumor research.
Cyclo(Arg-Gly-Asp-D-Phe-Lys): Utilized in studies involving cell adhesion and migration.
Uniqueness
Cyclo(Arg-Gly-Asp-(D-Phe)-Glu) is unique due to its specific amino acid sequence, which confers distinct binding affinities and biological activities. Its ability to target integrins with high specificity makes it particularly useful in therapeutic applications, especially in targeting cancer cells and inhibiting angiogenesis.
属性
分子式 |
C26H36N8O9 |
|---|---|
分子量 |
604.6 g/mol |
IUPAC 名称 |
3-[(2S,5S,11S,14R)-14-benzyl-11-(carboxymethyl)-5-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propanoic acid |
InChI |
InChI=1S/C26H36N8O9/c27-26(28)29-10-4-7-15-22(40)30-13-19(35)31-18(12-21(38)39)25(43)34-17(11-14-5-2-1-3-6-14)24(42)33-16(23(41)32-15)8-9-20(36)37/h1-3,5-6,15-18H,4,7-13H2,(H,30,40)(H,31,35)(H,32,41)(H,33,42)(H,34,43)(H,36,37)(H,38,39)(H4,27,28,29)/t15-,16-,17+,18-/m0/s1 |
InChI 键 |
LHYAAFPJZDQDLU-FJIDUMEYSA-N |
手性 SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
规范 SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC2=CC=CC=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





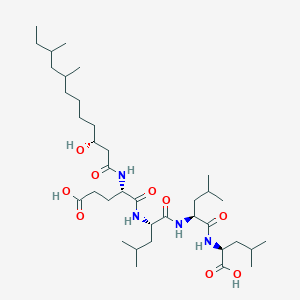
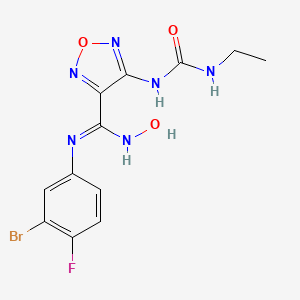
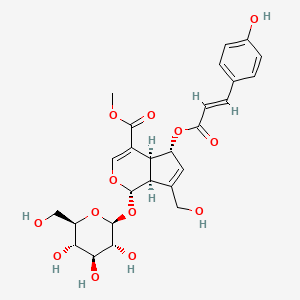

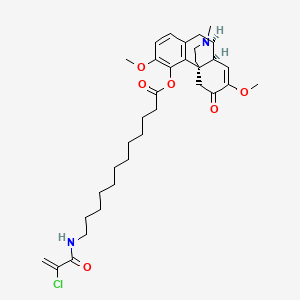

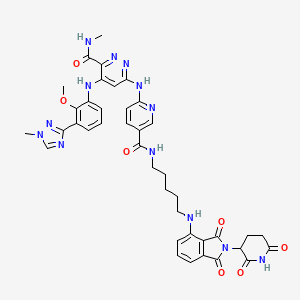
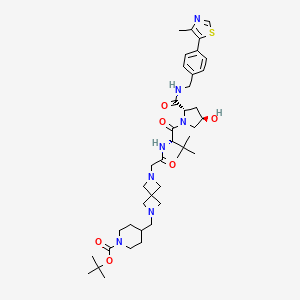

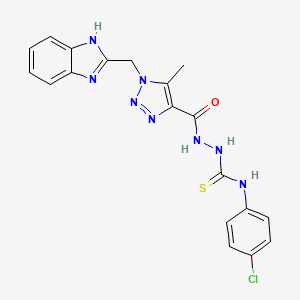
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
